2-(2-Benzylphenoxy)-5-chloroaniline
Overview
Description
2-(2-Benzylphenoxy)-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylphenoxy group and a chlorine atom attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylphenoxy)-5-chloroaniline typically involves the following steps:
Preparation of 2-Benzylphenol: This can be achieved by the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Formation of 2-(2-Benzylphenoxy)aniline: 2-Benzylphenol is then reacted with 2-chloroaniline in the presence of a suitable catalyst to form 2-(2-Benzylphenoxy)aniline.
Chlorination: The final step involves the chlorination of 2-(2-Benzylphenoxy)aniline to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylphenoxy)-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(2-Benzylphenoxy)-5-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Benzylphenoxy)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzylphenoxy)aniline
- 2-(2-Benzylphenoxy)ethylamine
- 2-(2-Benzylphenoxy)propanoic acid
Uniqueness
2-(2-Benzylphenoxy)-5-chloroaniline is unique due to the presence of both a benzylphenoxy group and a chlorine atom, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for substitution reactions, while the benzylphenoxy group contributes to its stability and lipophilicity.
Properties
IUPAC Name |
2-(2-benzylphenoxy)-5-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVZVUPBMRFTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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